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Compound of Interest

Compound Name:
3-Amino-5-bromo-2-

hydroxypyridine

Cat. No.: B113389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug

development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information

about a molecule's atomic connectivity and mass. This guide provides a comparative analysis

of the expected spectroscopic data for 3-Amino-5-bromo-2-hydroxypyridine, a substituted

pyridine with potential applications in medicinal chemistry. Due to the limited availability of

direct experimental spectra for this specific compound, this guide leverages data from

structurally similar molecules to provide a robust framework for its characterization.

Comparison of Spectroscopic Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts and mass

spectrometry data for 3-Amino-5-bromo-2-hydroxypyridine, alongside experimental data for

analogous compounds. This comparative approach allows for the prediction of spectral

features and aids in the interpretation of experimental results.

Table 1: ¹H NMR Chemical Shift Comparison
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Compound H-4 (ppm) H-6 (ppm)
Other Protons
(ppm)

Solvent

3-Amino-5-

bromo-2-

hydroxypyridine

(Expected)

~7.0-7.2 ~7.5-7.7
NH₂: ~4.5-5.5,

OH: variable
DMSO-d₆

3-Bromo-2-

hydroxypyridine[

1]

~7.1 ~7.8 OH: variable DMSO-d₆

3-Amino-5-

bromo-2-

chloropyridine[2]

7.25 7.85 NH₂: 5.54 CDCl₃

3-

Hydroxypyridine[

3]

7.1-7.2 8.1-8.2 OH: ~9.8 DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Comparison

Compoun
d

C-2 (ppm) C-3 (ppm) C-4 (ppm) C-5 (ppm) C-6 (ppm) Solvent

3-Amino-5-

bromo-2-

hydroxypyri

dine

(Expected)

~160-165 ~125-130 ~120-125 ~105-110 ~140-145 DMSO-d₆

3-

Hydroxypyr

idine[3]

157.4 127.3 124.1 141.1 145.2 DMSO-d₆

Table 3: Mass Spectrometry Data Comparison
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Compound
Molecular Weight (
g/mol )

Expected [M]⁺
(m/z)

Key Fragmentation
Pattern

3-Amino-5-bromo-2-

hydroxypyridine
189.01 188, 190 (1:1) Loss of Br, CO, HCN

3-Amino-5-bromo-2-

chloropyridine
207.46 206, 208, 210 (3:4:1) Loss of Cl, Br

3-Amino-2-

hydroxypyridine[4][5]
110.11 110 Loss of CO, HCN

Experimental Protocols
Accurate spectroscopic analysis relies on standardized and appropriate experimental

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of substituted pyridines is as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is

critical and can influence chemical shifts, particularly for exchangeable protons (OH, NH₂).[6]

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-5 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
A typical protocol for the analysis of a brominated organic compound using Electron Ionization

(EI) Mass Spectrometry is:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the

compound and its fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak. For brominated compounds, a characteristic

isotopic pattern of [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio is expected due to the

natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[7][8] Analyze the fragmentation pattern to

deduce the structure.

Visualization of Analytical Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the workflow of

spectroscopic analysis and the logical process of structure confirmation.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logic for Structure Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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